Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17670237
InChI: InChI=1S/C12H14O3/c1-8-6-4-5-7-9(8)12(2)10(15-12)11(13)14-3/h4-7,10H,1-3H3
SMILES:
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol

Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate

CAS No.:

Cat. No.: VC17670237

Molecular Formula: C12H14O3

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate -

Specification

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
IUPAC Name methyl 3-methyl-3-(2-methylphenyl)oxirane-2-carboxylate
Standard InChI InChI=1S/C12H14O3/c1-8-6-4-5-7-9(8)12(2)10(15-12)11(13)14-3/h4-7,10H,1-3H3
Standard InChI Key JOCAUPJKPZFTNL-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1C2(C(O2)C(=O)OC)C

Introduction

Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate is an organic compound belonging to the class of oxiranes (epoxides). These compounds are characterized by a three-membered cyclic ether structure, which contributes to their reactivity and diverse applications in synthetic chemistry, pharmaceuticals, and material sciences. The compound's structure includes a methyl group, an ortho-tolyl substituent, and a carboxylate ester functional group, making it a versatile intermediate in organic synthesis.

Synthesis Pathways

The synthesis of Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate typically involves epoxidation reactions. One common route includes:

  • Preparation of the Precursor: A substituted alkene (e.g., methyl cinnamate derivative) is synthesized with an ortho-tolyl substituent.

  • Epoxidation Reaction: The alkene undergoes epoxidation using peracids (e.g., m-chloroperbenzoic acid) or other oxidizing agents to form the oxirane ring.

This method ensures high regioselectivity for forming the desired epoxide with minimal byproducts.

Applications

Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate has potential applications in various fields:

  • Pharmaceuticals: The compound can serve as an intermediate for synthesizing bioactive molecules, particularly those with anticancer or antimicrobial properties.

  • Material Science: Its reactive oxirane group makes it useful in polymerization reactions for producing epoxy resins.

  • Organic Synthesis: It acts as a building block for creating complex molecules due to its functional groups.

Reactivity and Mechanisms

The reactivity of this compound is largely governed by its oxirane ring and ester group:

  • Nucleophilic Ring Opening: The strained oxirane ring readily undergoes nucleophilic attack under acidic or basic conditions, leading to diols or other derivatives.

  • Ester Hydrolysis: The carboxylate ester can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.

  • Substitution Reactions: The ortho-tolyl group can participate in electrophilic aromatic substitution reactions.

These reactions make the compound versatile for chemical transformations.

Safety and Handling

Due to the presence of a reactive oxirane ring, this compound should be handled with care:

  • Toxicity: Epoxides are known to be irritants and may cause skin or respiratory issues upon prolonged exposure.

  • Storage: Store in a cool, dry place away from strong acids or bases.

  • Personal Protective Equipment (PPE): Use gloves, goggles, and lab coats when handling the compound.

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